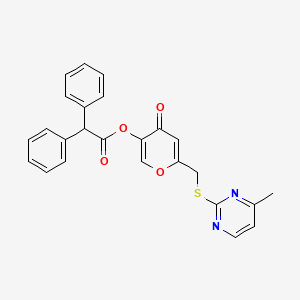

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate

説明

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate is a synthetic organic compound characterized by a pyran-4-one core substituted with a thioether-linked 4-methylpyrimidin-2-yl group and a 2,2-diphenylacetate ester (Figure 1). This structure combines pharmacologically relevant motifs:

- 4-Methylpyrimidin-2-ylthio group: Pyrimidine derivatives are common in nucleoside analogs and enzyme inhibitors.

- 2,2-Diphenylacetate ester: Bulky aromatic esters may enhance lipophilicity and influence pharmacokinetics.

特性

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4S/c1-17-12-13-26-25(27-17)32-16-20-14-21(28)22(15-30-20)31-24(29)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,23H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJUCUWYKOISBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: Starting from 4-methylpyrimidine, the thiomethyl group is introduced using thiolation reactions.

Construction of the pyranone ring: The intermediate is then subjected to cyclization reactions to form the 4-oxo-4H-pyran-3-yl structure.

Attachment of the diphenylacetate moiety: Finally, the diphenylacetate group is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

Use of catalysts: Catalysts such as acids or bases may be employed to accelerate reaction rates.

Control of reaction conditions: Temperature, pressure, and solvent choice are optimized to ensure efficient synthesis.

Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.

化学反応の分析

Types of Reactions

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The thiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation products: Sulfoxides, sulfones.

Reduction products: Hydroxyl derivatives.

Substitution products: Various substituted derivatives depending on the reagents used.

科学的研究の応用

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate has several scientific research applications:

Medicinal chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.

Pharmaceuticals: Investigation of its pharmacological properties and potential therapeutic uses.

Materials science: Exploration of its properties for use in advanced materials and nanotechnology.

Biological studies: Study of its interactions with biological molecules and potential as a biochemical probe.

作用機序

The mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Interaction with nucleic acids to affect gene expression.

類似化合物との比較

2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate

- Structure: Shares a pyran-4-one core substituted with a benzoate ester and methoxyphenoxy group.

- Key Differences : The target compound replaces the benzoate with a 2,2-diphenylacetate ester and introduces a pyrimidine-thio moiety.

| Property | Target Compound | 2-(4-Methoxyphenoxy)-6-methyl-pyran-4-yl benzoate |

|---|---|---|

| Core Structure | 4-oxo-4H-pyran-3-yl | 3-oxo-3,6-dihydro-2H-pyran-4-yl |

| Ester Group | 2,2-Diphenylacetate | Benzoate |

| Additional Substituents | (4-Methylpyrimidin-2-yl)thio-methyl | 4-Methoxyphenoxy |

Pyrimidine-Thio Derivatives

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Contains a 6-methylpyrimidine-2-ylthio group linked to an acetate ester.

- Key Differences : The target compound replaces the thietan-3-yloxy group with a pyran-4-one core and substitutes the ethyl acetate with a diphenylacetate.

- Implications : The diphenylacetate may enhance binding to hydrophobic targets (e.g., enzymes or receptors) compared to the smaller ethyl acetate group. Additionally, the pyran-4-one core could introduce hydrogen-bonding interactions absent in the pyrimidine-thietan derivative .

Ester-Functionalized Agrochemicals

4-Chloro-3-ethyl-1-methyl-N-((4-(4-methylphenoxy)phenyl)methyl)-1H-pyrazole-5-carboxamide (Tolfenpyrad)

- Structure : A pyrazole carboxamide pesticide with aromatic and halogen substituents.

- Implications : The target compound’s diphenylacetate may similarly enhance binding to pest-specific targets, though its pyrimidine-thio group could confer distinct mechanisms (e.g., nucleoside mimicry) .

Research Findings and Limitations

- Synthetic Accessibility : The thioether linkage in the target compound is synthetically challenging but precedented in pyrimidine derivatives (e.g., nucleoside analogs in ).

- ADMET Predictions : Based on analogs, the compound’s high molecular weight (≈480 g/mol) and logP (estimated >4) may limit aqueous solubility, necessitating formulation optimization .

- Bioactivity Gaps: No direct cytotoxicity, enzymatic inhibition, or pesticidal data are available. Prioritize in vitro screening against pyrimidine/pyran-sensitive targets (e.g., kinases, viral polymerases).

生物活性

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 420.5 g/mol. The structure features a pyrimidine ring linked to a pyranone moiety, which is often associated with various biological activities due to the presence of multiple functional groups.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. The thioether linkage in this compound may enhance its reactivity and interaction with microbial targets, potentially leading to effective antimicrobial agents.

Antioxidant Properties

Research indicates that derivatives of pyranones often possess antioxidant activity. The unique structure of this compound may confer the ability to scavenge free radicals, thus protecting cells from oxidative stress .

Apelin Receptor Antagonism

A related compound, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) , has been identified as a functional antagonist of the apelin receptor (APJ), which plays a crucial role in cardiovascular homeostasis. This suggests that structurally similar compounds may also exhibit antagonistic effects on specific receptors, potentially influencing cardiovascular health .

Synthesis

The synthesis of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate typically involves multi-step organic synthesis techniques:

- Preparation of Pyrimidine Derivative : The initial step involves synthesizing the pyrimidine derivative.

- Thioether Formation : The pyrimidine is reacted with a thiol to introduce the thioether linkage.

- Cyclization : A cyclization reaction forms the pyran ring.

- Esterification : Finally, esterification occurs with 2,2-diphenylacetic acid to yield the desired product.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial effects of various pyranone derivatives, including those similar to our compound. Results indicated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antioxidant Evaluation :

- Cardiovascular Implications :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate?

- Methodological Answer : The synthesis typically involves multi-step routes, including:

-

Thioether linkage formation : Reacting 4-methylpyrimidin-2-thiol with a halogenated pyranone intermediate under basic conditions (e.g., NaH in DMF at 60°C) .

-

Esterification : Coupling the pyran-thiomethyl intermediate with 2,2-diphenylacetic acid using carbodiimide-based coupling agents (e.g., EDCl/DMAP) .

-

Optimization : Parameters like solvent polarity (e.g., THF vs. DCM), temperature (40–80°C), and catalyst loading (5–10 mol%) significantly influence yield and purity .

Key Reaction Parameters Optimal Range Impact on Yield Temperature 60–70°C Maximizes thioether formation Solvent Anhydrous DMF Reduces hydrolysis side reactions Reaction Time 12–24 hours Ensures complete esterification

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- X-ray crystallography : Resolves 3D molecular geometry; SHELXL/SHELXS programs refine diffraction data to atomic precision .

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., pyrimidine methyl at δ 2.4 ppm, pyran carbonyl at δ 170–175 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., unreacted diphenylacetic acid) .

Q. How can researchers design preliminary bioactivity assays for this compound?

- Methodological Answer :

- In vitro screening : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays (IC determination) .

- Cell-based assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

- Controls : Include structurally similar analogs (e.g., pyrimidine derivatives from ) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

-

Meta-analysis : Compare datasets across studies using standardized metrics (e.g., pIC, Hill slopes) .

-

Experimental replication : Control variables like cell passage number, serum batch, and assay temperature .

-

Mechanistic studies : Use SPR (surface plasmon resonance) to validate target binding affinity discrepancies .

Common Data Discrepancies Resolution Strategy Variability in IC values Standardize assay protocols (e.g., ATP concentration in kinase assays) Off-target effects Employ orthogonal assays (e.g., thermal shift vs. enzymatic activity)

Q. What computational strategies predict environmental fate and ecotoxicological impacts?

- Methodological Answer :

- QSPR modeling : Predict biodegradability (e.g., EPI Suite software) using logP, molecular weight, and topological polar surface area .

- Ecotoxicity assays : Use Daphnia magna acute toxicity tests (OECD 202 guidelines) to assess LC .

- Environmental monitoring : Track abiotic degradation products via LC-QTOF-MS in simulated soil/water systems .

Q. How can the mechanism of action (MoA) be elucidated in complex biological systems?

- Methodological Answer :

-

Proteomics : Combine SILAC (stable isotope labeling) with affinity purification to identify protein interactors .

-

Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway dysregulation (e.g., NF-κB, MAPK) .

-

Molecular docking : Use AutoDock Vina to simulate binding poses with homology-modeled targets (e.g., COX-2) .

MoA Study Design Tools/Techniques Target identification CRISPR-Cas9 knockout screening Pathway validation Phospho-specific Western blotting

Methodological Notes

- Crystallography : For novel derivatives, prioritize high-resolution data (<1.0 Å) and twin refinement in SHELXL for accurate disorder modeling .

- Synthesis Reproducibility : Document moisture-sensitive steps (e.g., thioether formation) rigorously to avoid batch variability .

- Data Interpretation : Apply Benjamini-Hochberg correction to multi-omic datasets to reduce false discovery rates .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。